(2S,4S,5R)-tert-Butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate
Overview
Description
“(2S,4S,5R)-tert-Butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate” is a versatile material used in various scientific research fields due to its unique properties. It finds applications in drug development, catalysis, and organic synthesis, contributing to advancements in pharmaceutical and chemical industries .
Molecular Structure Analysis
The molecular structure of a compound like this would typically be determined using techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, specific details about the molecular structure of this compound are not available in the search results .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its chemical structure and the conditions under which the reactions are carried out. Unfortunately, specific details about the chemical reactions of this compound are not available in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, density, and solubility. Unfortunately, specific details about the physical and chemical properties of this compound are not available in the search results .Scientific Research Applications
Synthesis of Amino Acid Derivatives
- The compound has been utilized in the synthesis of specific amino acids. For instance, it was used in the efficient synthesis of (2S,5R)-5-hydroxylysine, an amino acid unique to collagen and collagen-like proteins. This synthesis involved asymmetric hydroxylation and subsequent conversion steps, highlighting its utility in creating biologically significant molecules (Marin et al., 2002).
Molecular Structure Characterization
- The compound's molecular structure has been studied and characterized, providing insights into its physical and chemical properties. For example, a study synthesized a chiral cyclic amino acid ester variant and analyzed its structure using NMR spectroscopy and X-ray diffraction. Such research aids in understanding the molecular characteristics and potential applications of the compound (Moriguchi et al., 2014).
Intermediate in Pharmaceutical Synthesis
- It has been used as an intermediate in the synthesis of various biologically active compounds. For example, a study described its use in creating an intermediate crucial for the production of crizotinib, an anticancer drug. This illustrates its role in the development of important pharmaceuticals (Kong et al., 2016).
Preparation of Biologically Active Alkaloids
- The compound has been employed in the synthesis of biologically active alkaloids like sedridine, allosedridine, and others. These syntheses demonstrate the versatility of the compound as a chiral building block, underlining its importance in medicinal chemistry (Passarella et al., 2005).
Development of Anti-Cancer Drugs
- A study used the compound in the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. This application highlights the compound's role in advancing cancer treatment research (Zhang et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl (2S,4S,5R)-5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-5-10-9-15-11(6-7-16)8-12(10)13(17)18-14(2,3)4/h10-12,15-16H,5-9H2,1-4H3/t10-,11+,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAFNWJVGYDHPM-TUAOUCFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNC(CC1C(=O)OC(C)(C)C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN[C@@H](C[C@@H]1C(=O)OC(C)(C)C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855782 | |
Record name | tert-Butyl (2S,4S,5R)-5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1273577-31-3 | |
Record name | tert-Butyl (2S,4S,5R)-5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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